![molecular formula C₈H₁₆O₆S B1140151 2-Mercaptoethyl beta-D-glucopyranoside CAS No. 130263-77-3](/img/structure/B1140151.png)
2-Mercaptoethyl beta-D-glucopyranoside
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Description
2-Mercaptoethyl beta-D-glucopyranoside (MEG) is a chemical compound that is widely used in scientific research. It is a thiol-containing sugar that has been shown to have a variety of biochemical and physiological effects. MEG is used as a reagent in the synthesis of various compounds and has been found to have potential applications in the field of medicine.
Scientific Research Applications
Enzymatic Synthesis
Glucoside compounds like 2-Mercaptoethyl beta-D-glucopyranoside are widely found in nature and have garnered significant attention in the medical, cosmetics, and food industries due to their diverse pharmaceutical properties, biological activities, and stable application characteristics . They are mainly obtained by direct extraction from plants, chemical synthesis, and enzymatic synthesis .
Biomedical Applications
Glycosyl compounds have applications in the biomedical industry . They are used in various pharmaceutical products due to their biological activities and stable application characteristics .
Food Industry
Glycosyl compounds are also used in the food industry . They are used as additives and flavor enhancers due to their stable application characteristics .
Cosmetics Industry
Glycosyl compounds are used in the cosmetics industry . They are used in various skincare and beauty products due to their diverse pharmaceutical properties .
Biomass Conversion
β-Glucosidases, which are enzymes that hydrolyze glycosidic bonds to release nonreducing terminal glucosyl residues from glycosides and oligosaccharides, play a role in biomass conversion in microorganisms . This function leads to many agricultural and industrial applications .
Drug Delivery
Lipid/sugar materials, such as those that could be formed with 2-Mercaptoethyl beta-D-glucopyranoside, could have potential properties to use as nanovesicles for drug delivery .
properties
IUPAC Name |
(3S,5S,6R)-2-(hydroxymethyl)-6-(2-sulfanylethoxy)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O6S/c9-3-4-5(10)6(11)7(12)8(14-4)13-1-2-15/h4-12,15H,1-3H2/t4?,5-,6?,7+,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYFGRHVKQZODJ-OAIINSLMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)OC1C(C(C(C(O1)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS)O[C@H]1[C@H](C([C@@H](C(O1)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662070 |
Source
|
Record name | 2-Sulfanylethyl beta-D-threo-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercaptoethyl beta-D-glucopyranoside | |
CAS RN |
130263-77-3 |
Source
|
Record name | 2-Sulfanylethyl beta-D-threo-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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